

Efficacy of 5-Nitrothiophene-2-carboxylic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **5-Nitrothiophene-2-carboxylic acid**

Cat. No.: **B180939**

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Derivatives of **5-nitrothiophene-2-carboxylic acid** have emerged as a promising class of compounds with a broad spectrum of biological activities, demonstrating significant potential in the development of new therapeutic agents. This guide provides a comparative analysis of the efficacy of various **5-nitrothiophene-2-carboxylic acid** derivatives, focusing on their antileishmanial, antifungal, and antimicrobial properties. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of signaling pathways and workflows.

Antileishmanial Activity of 5-Nitrothiophene-2-carboxamides

A series of 5-nitrothiophene-2-carboxamides have been identified as potent agents against *Leishmania* parasites. Structure-activity relationship (SAR) studies have led to the optimization of lead compounds with improved efficacy and solubility.

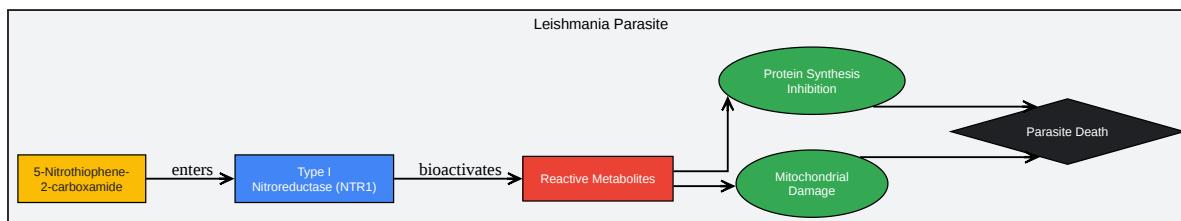
Comparative Efficacy Data

The following table summarizes the in vitro antileishmanial activity and cytotoxicity of key 5-nitrothiophene-2-carboxamide derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID	L. major Promastigote IC50 (μ M)[1]	L. donovani Amastigote IC50 (μ M)[1]	HepG2 Cytotoxicity IC50 (μ M)[1]
16	0.8 ± 0.1	1.2 ± 0.2	> 50
17	0.7 ± 0.1	1.0 ± 0.1	> 50
140	0.6 ± 0.1	0.9 ± 0.1	> 50
141	0.5 ± 0.1	0.8 ± 0.1	> 50
252	0.4 ± 0.05	0.6 ± 0.1	> 50
253	0.3 ± 0.04	0.5 ± 0.07	> 50

Mechanism of Action: Bioactivation and Cellular Disruption

The antileishmanial activity of 5-nitrothiophene-2-carboxamides is dependent on their bioactivation by a type I nitroreductase (NTR1) enzyme present in the Leishmania parasite.[1] This process involves the reduction of the nitro group, leading to the formation of reactive metabolites that induce mitochondrial damage and inhibit protein translation, ultimately causing parasite death.[1]



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Caption: Bioactivation pathway of 5-nitrothiophene-2-carboxamides in Leishmania.

Experimental Protocol: In Vitro Antileishmanial Activity Assay (Resazurin Reduction)

- Parasite Culture: Leishmania promastigotes are cultured in appropriate media until they reach the mid-logarithmic growth phase. For amastigote assays, macrophages are infected with promastigotes.
- Compound Preparation: The 5-nitrothiophene-2-carboxamide derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted.
- Assay Plate Setup: In a 96-well plate, the parasite suspension (promastigotes or infected macrophages) is added to wells containing different concentrations of the test compounds.
- Incubation: The plates are incubated for 72 hours at the appropriate temperature (26°C for promastigotes, 37°C for amastigotes).
- Viability Assessment: Resazurin solution is added to each well, and the plates are incubated for another 4-6 hours. The fluorescence (excitation 530 nm, emission 590 nm) is measured using a plate reader.
- Data Analysis: The IC₅₀ values are calculated by plotting the percentage of parasite viability against the log of the compound concentration.

Antifungal Activity of N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones

A series of N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones have demonstrated notable antifungal activity against various pathogenic yeast species.

Comparative Efficacy Data

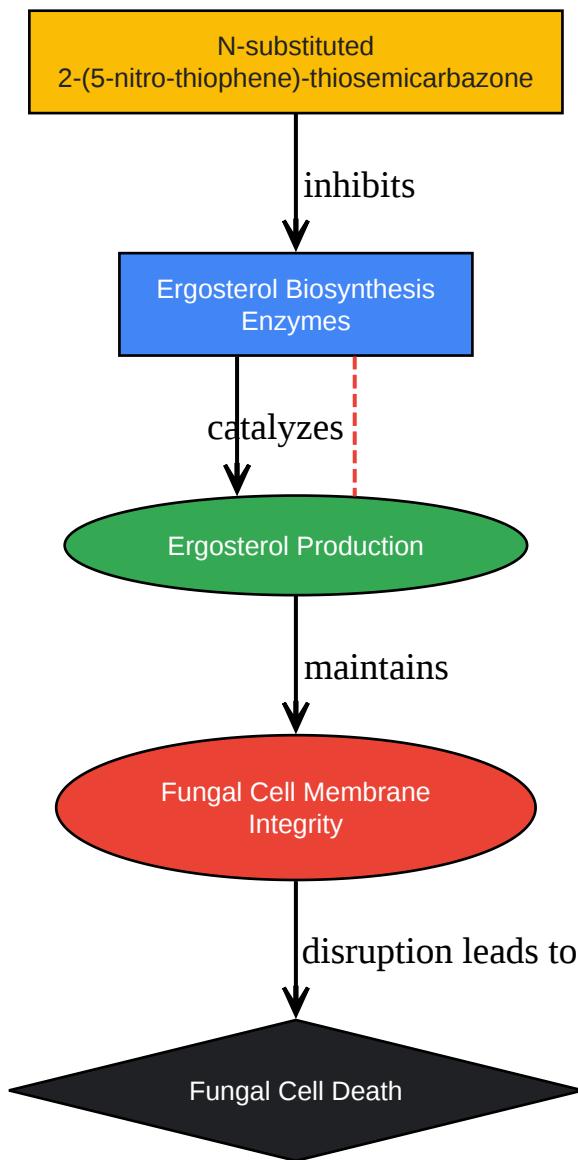
The following table presents the minimal inhibitory concentration (MIC) values of these derivatives against different fungal strains. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Compound ID	Candida albicans MIC (μ g/mL)[2]	Cryptococcus neoformans MIC (μ g/mL)[2]
L1	128	256
L2	64	128
L3	128	128
L4	64	64
L5	32	64
L6	64	32
L7	128	64
L8	32	32
L9	64	128
L10	16	16
L11	32	64
L12	64	128
Amphotericin B	1	1

Among the tested compounds, L10 exhibited the most potent antifungal activity.[2]

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The mechanism of antifungal action for these thiosemicarbazone derivatives is believed to involve the inhibition of enzymes related to the ergosterol biosynthesis pathway.[2] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death.



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Caption: Proposed mechanism of action for antifungal thiosemicarbazones.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

- **Fungal Inoculum Preparation:** Fungal isolates are grown on agar plates, and a suspension is prepared and adjusted to a standardized concentration.
- **Compound Dilution:** The thiosemicarbazone derivatives are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

- Inoculation: Each well is inoculated with the fungal suspension.
- Incubation: The plates are incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Antimicrobial Activity of a 5-Oxopyrrolidine Derivative with a 5-Nitrothiophene Moiety

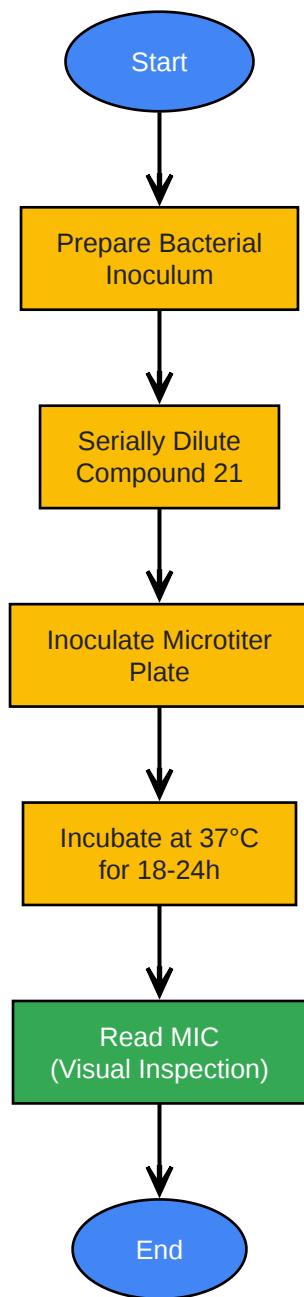
A novel 5-oxopyrrolidine derivative, compound 21, which incorporates a 5-nitrothiophene substituent, has demonstrated promising and selective antimicrobial activity, particularly against multidrug-resistant *Staphylococcus aureus* (MRSA) strains.

Comparative Efficacy Data

The following table details the MIC values of compound 21 against various clinically relevant MRSA strains.

S. aureus Strain	Resistance Profile	Compound 21 MIC (µg/mL) [3] [4]	Vancomycin MIC (µg/mL) [4]	Linezolid MIC (µg/mL) [4]
ATCC 29213	Methicillin-Susceptible	2	1	2
ATCC 43300	Methicillin-Resistant	4	1	2
NRS384	Vancomycin-Intermediate	4	8	2
USA300	Community-Acquired MRSA	2	1	1
Mu50	Vancomycin-Resistant	8	8	2

Experimental Workflow: Antimicrobial Susceptibility Testing



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution - CLSI Guidelines)

- Bacterial Strain Preparation: Bacterial strains are cultured on appropriate agar plates, and colonies are used to prepare an inoculum suspension standardized to a 0.5 McFarland turbidity standard.
- Compound Preparation: Compound 21 is dissolved in DMSO and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate.
- Inoculation: The standardized bacterial inoculum is added to each well.
- Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The derivatives of **5-nitrothiophene-2-carboxylic acid** represent a versatile scaffold for the development of novel therapeutic agents. The 5-nitrothiophene-2-carboxamides show significant promise as antileishmanial drugs, with a clear mechanism of action involving parasite-specific bioactivation. N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones, particularly compound L10, are effective antifungal agents, likely acting through the disruption of the fungal cell membrane. Furthermore, the incorporation of a 5-nitrothiophene moiety into a 5-oxopyrrolidine core, as seen in compound 21, yields a potent antimicrobial agent against challenging drug-resistant bacteria. Further research and development of these derivatives are warranted to explore their full therapeutic potential.

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